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Cat. No.: B12646205
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Executive Summary
Thiazole-5-d (5-deuteriothiazole) is a stable isotopologue of the heterocyclic compound

thiazole, characterized by the selective substitution of the hydrogen atom at the carbon-5

position with deuterium (

H). This specific modification is of high value in medicinal chemistry for deuterium kinetic
isotope effect (DKIE) studies, where it serves to stabilize the thiazole ring against oxidative
metabolism without altering the steric or electronic profile of the pharmacophore.

This guide provides a definitive technical analysis of Thiazole-5-d, covering its structural

dynamics, validated synthesis protocols, spectroscopic signatures, and its critical role in

optimizing drug half-life (

).
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Structural Characterization & Physicochemical
Properties[1][2]
The thiazole ring is a planar, aromatic system containing sulfur and nitrogen. The introduction

of deuterium at C5 induces subtle but measurable changes in the vibrational frequency of the

C-D bond compared to C-H, primarily due to the greater reduced mass of the C-D system.

Chemical Structure[2]
IUPAC Name: 5-deuteriothiazole

Molecular Formula: C

H

DNS

Molecular Weight: 86.13 g/mol (vs. 85.13 g/mol for protio-thiazole)

CAS Number: 33283-38-0 (Generic for deuterated thiazoles; specific isotopologues often

custom synthesized)

Comparative Physicochemical Data
While bulk properties like boiling point remain largely unchanged, the isotopic substitution

significantly impacts bond energetics.
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Property Thiazole (Protio)
Thiazole-5-d
(Deuterio)

Impact of
Deuteration

Boiling Point 117–118 °C ~117 °C Negligible

Density 1.20 g/mL ~1.21 g/mL
Slight increase due to

mass

C5-H/D Bond Energy ~98 kcal/mol ~100 kcal/mol
+1.2 to 1.5 kcal/mol

(Primary KIE source)

C5 Acidity (

)
~29 (est.) ~29.5

Minor thermodynamic

shift

Dipole Moment 1.61 D ~1.60 D
Negligible electronic

perturbation

Synthesis & Production Methodologies
Obtaining high-isotopic-purity Thiazole-5-d requires bypassing the thermodynamic acidity of

the C2 position. Direct base-catalyzed exchange (

/Base) preferentially deuterates C2 (

~29) before C5. Therefore, Lithium-Halogen Exchange is the industry-standard protocol for
regioselective C5 deuteration.

Protocol: Cryogenic Lithium-Halogen Exchange
This method utilizes kinetic control to generate the unstable 5-lithiothiazole intermediate, which

is immediately quenched with deuterium oxide.

Reagents:

Substrate: 5-Bromothiazole[1]

Lithiation Agent: n-Butyllithium (n-BuLi), 1.6M in hexanes

Solvent: Anhydrous Diethyl Ether (
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) or THF

Quench: Deuterium Oxide (

, >99.9% D)

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Charge with 5-

bromothiazole (1.0 eq) and anhydrous

.

Cooling: Lower temperature to -78°C using a dry ice/acetone bath. Critical: Temperature

must be maintained to prevent "Halogen Dance" migration of Lithium to the C2 position.

Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir at -78°C for 30 minutes. The

solution typically turns yellow/orange, indicating the formation of 5-lithiothiazole.

Quench: Rapidly inject

(5.0 eq) into the reaction mixture while still at -78°C.

Workup: Allow to warm to room temperature. Extract with ether, wash with brine, dry over

, and concentrate carefully (product is volatile).

Synthesis Pathway Diagram
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Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway for Thiazole-5-d via cryogenic lithium-halogen

exchange.

Spectroscopic Analysis & Validation
Verification of Thiazole-5-d relies on the disappearance of the C5 proton signal and the

simplification of coupling patterns in Nuclear Magnetic Resonance (NMR).

H NMR Signature (CDCl , 400 MHz)
In the protio-thiazole spectrum, H4 and H5 appear as doublets due to vicinal coupling (

Hz). In Thiazole-5-d, this coupling is ablated.

Position

Protio-
Thiazole Shift (

)

Protio
Multiplicity

Thiazole-5-d
Shift (

)

Thiazole-5-d
Multiplicity

H2 8.88 ppm Broad Singlet 8.88 ppm Broad Singlet

H4 7.98 ppm
Doublet (

Hz)
7.98 ppm

Singlet (Coupling

Lost)

H5 7.42 ppm
Doublet (

Hz)
Silent N/A

Mass Spectrometry (MS)
Protio Parent Ion: m/z 85

Deuterio Parent Ion: m/z 86

Validation: A shift of +1 m/z unit with >98% abundance relative to the M+0 peak confirms

successful deuteration.

Applications in Drug Development[4][5]
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Thiazole moieties are ubiquitous in FDA-approved drugs (e.g., Ritonavir, Dasatinib). However,

the C5 position is often a metabolic "soft spot," susceptible to oxidation by Cytochrome P450

enzymes.

Metabolic Blocking (Deuterium Switch)
Replacing C5-H with C5-D exploits the Primary Kinetic Isotope Effect. The C-D bond is

stronger than the C-H bond, requiring higher activation energy for cleavage.

Mechanism: CYP450-mediated oxidation often involves hydrogen abstraction.

Outcome: If C5-H abstraction is the rate-determining step (RDS), deuteration can

significantly reduce intrinsic clearance (

) and extend half-life (

).

Mechanistic Pathway Diagram
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Figure 2: The Deuterium Switch strategy applied to thiazole metabolism, illustrating the kinetic

blockade of oxidative clearance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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